molecular formula C21H15F6N5O4S B12400607 Antimycobacterial agent-3

Antimycobacterial agent-3

Cat. No.: B12400607
M. Wt: 547.4 g/mol
InChI Key: SDUMDBOBMADVMH-IPBVOBEMSA-N
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Description

Antimycobacterial agent-3 is a compound designed to combat mycobacterial infections, particularly those caused by Mycobacterium tuberculosis, the pathogen responsible for tuberculosis. This compound is part of a broader class of antimycobacterial agents that target various mycobacterial species, including Mycobacterium leprae and Mycobacterium avium complex .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antimycobacterial agent-3 involves a series of chemical reactions. One common method includes the [3+2] cycloaddition reaction under ultrasound irradiation. This method involves the reaction of quinoxaline Schiff bases with aryl nitrile oxides at room temperature, producing high yields and shorter reaction times .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Antimycobacterial agent-3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce reduced quinoxaline compounds .

Scientific Research Applications

Antimycobacterial agent-3 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential to inhibit the growth of mycobacterial species in vitro.

    Medicine: Explored as a potential therapeutic agent for treating tuberculosis and other mycobacterial infections.

    Industry: Utilized in the development of new antimycobacterial drugs and formulations

Comparison with Similar Compounds

Uniqueness: this compound is unique in its ability to target multiple stages of cell wall synthesis, making it effective against drug-resistant strains of Mycobacterium tuberculosis. Its dual action on both arabinosyl transferase and other enzymes involved in cell wall synthesis sets it apart from other antimycobacterial agents .

Properties

Molecular Formula

C21H15F6N5O4S

Molecular Weight

547.4 g/mol

IUPAC Name

8-nitro-2-[4-[(E)-[4-(trifluoromethoxy)phenyl]methylideneamino]piperazin-1-yl]-6-(trifluoromethyl)-1,3-benzothiazin-4-one

InChI

InChI=1S/C21H15F6N5O4S/c22-20(23,24)13-9-15-17(16(10-13)32(34)35)37-19(29-18(15)33)30-5-7-31(8-6-30)28-11-12-1-3-14(4-2-12)36-21(25,26)27/h1-4,9-11H,5-8H2/b28-11+

InChI Key

SDUMDBOBMADVMH-IPBVOBEMSA-N

Isomeric SMILES

C1CN(CCN1C2=NC(=O)C3=C(S2)C(=CC(=C3)C(F)(F)F)[N+](=O)[O-])/N=C/C4=CC=C(C=C4)OC(F)(F)F

Canonical SMILES

C1CN(CCN1C2=NC(=O)C3=C(S2)C(=CC(=C3)C(F)(F)F)[N+](=O)[O-])N=CC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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